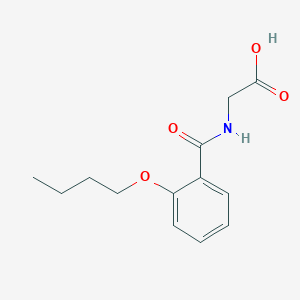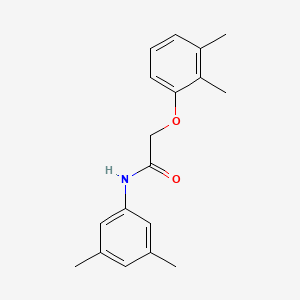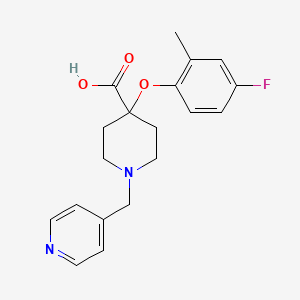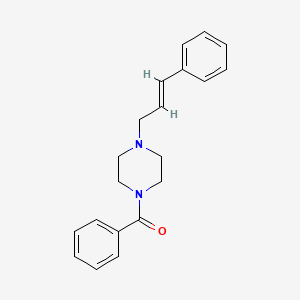![molecular formula C20H29N3O3 B5569073 4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been achieved through a one-pot Biginelli reaction, demonstrating a simple and efficient method to obtain these compounds in good yield. This method involves the refluxing of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, where enaminones are synthesized from 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. The three-dimensional structure of enaminones containing the morpholine moiety was confirmed by single-crystal X-ray crystallography (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as those incorporating isothiazolyl morpholines and piperazines, was elaborated through reactions of corresponding isothiazolium salts with secondary amines, demonstrating the compound's intricate molecular framework and its potential for further chemical modifications (Wolf et al., 2008).
Chemical Reactions and Properties
SnAP reagents have been employed for transforming aldehydes into N-unprotected piperazines and morpholines, offering a straightforward method for preparing substituted piperazines and morpholines under mild conditions. This process is compatible with various aldehydes and provides a single-step approach to mono- and disubstituted N-heterocycles (Luescher et al., 2014).
Physical Properties Analysis
The physical properties of compounds containing morpholine and piperazine units, such as crystalline structure and molecular conformations, have been detailed through X-ray diffraction studies. These studies reveal the conformational flexibility and size of the molecules, which are critical for their chemical behavior and potential applications in drug design (Feskov et al., 2019).
Applications De Recherche Scientifique
Piperazine and Morpholine: Synthetic and Pharmaceutical Applications
Piperazine and morpholine derivatives, including compounds similar to "4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone," exhibit a wide range of pharmaceutical applications due to their potent pharmacophoric activities. These activities span across various therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The ability to modify the substitution pattern on these nuclei facilitates significant medicinal potential, indicating their flexibility as building blocks in drug discovery (Al-Ghorbani Mohammed et al., 2015; A. Rathi et al., 2016).
Biological Activities of Piper Species
The Piper genus, from which piperazine derivatives can be conceptually linked, demonstrates the biological potential of its essential oils (EOs) in antimicrobial, antiprotozoal, acetylcholinesterase inhibition, antinociceptive, anti-inflammatory, and cytotoxic activities against various tumor cells. This underscores the chemical diversity and pharmacological significance of compounds related to piperazine and morpholine structures (J. D. da Silva et al., 2017).
Anti-mycobacterial Activity
Compounds featuring piperazine as a core structure have been reported to possess significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This indicates the therapeutic potential of such compounds in addressing tuberculosis and related infections (P. Girase et al., 2020).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-[2-(4-propan-2-ylmorpholin-2-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(2)21-10-11-26-18(13-21)12-19(24)22-8-9-23(20(25)14-22)17-6-4-16(3)5-7-17/h4-7,15,18H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFGKNBCLLQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3CN(CCO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)


![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

